![molecular formula C8H4ClFN2O B12445801 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B12445801.png)
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluorobenzohydrazide with a suitable nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. For example, as a tyrosinase inhibitor, the compound interacts with the enzyme’s active site, preventing the oxidation of substrates such as L-tyrosine . In medicinal applications, the compound may target specific molecular pathways involved in disease progression, such as the inhibition of epidermal growth factor receptor (EGFR) in cancer cells .
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the fluorine substituent, which may influence its electronic properties and interactions with biological targets.
3-(3-Chloro-4-fluorophenyl)-1,3,4-oxadiazole: Contains a different oxadiazole ring structure, which may alter its chemical and biological properties.
Biological Activity
The compound 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered attention for its diverse biological activities. Research indicates that derivatives of oxadiazoles exhibit a range of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research highlights the significant anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds featuring similar scaffolds have demonstrated high potency against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited over 90% inhibition against breast and leukemia cancer cell lines . The specific compound has been noted for its ability to induce apoptosis in cancer cells, with IC50 values indicating strong efficacy .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line Tested | % Inhibition |
---|---|---|
Compound A | T-47D (Breast) | 90.47% |
Compound B | MDA-MB-468 (Breast) | 84.83% |
Compound C | SR Leukemia | 81.58% |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown promising antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa . Additionally, antifungal activities have been observed against Candida albicans, with some derivatives exhibiting significant efficacy .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
Compound | Microorganism Tested | Activity |
---|---|---|
Compound D | E. coli | Significant |
Compound E | P. aeruginosa | Significant |
Compound F | C. albicans | High |
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit key enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions characterized by excessive inflammation.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxadiazole derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced activity against multiple cancer types. Specifically, the compound demonstrated a sub-micromolar IC50 against several cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
A comprehensive screening of oxadiazole derivatives revealed that those with specific substitutions showed superior antibacterial activity compared to existing antibiotics. The study emphasized the need for novel compounds to combat antibiotic resistance .
Properties
Molecular Formula |
C8H4ClFN2O |
---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClFN2O/c9-6-3-5(1-2-7(6)10)8-11-4-13-12-8/h1-4H |
InChI Key |
MBGJSTSKTKXNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)Cl)F |
Origin of Product |
United States |
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